molecular formula C25H33N3O3S B4619700 [4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone

[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B4619700
M. Wt: 455.6 g/mol
InChI Key: OUSGBDQVAXZMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone is a complex organic compound with a molecular formula of C23H29N3O3S. This compound is characterized by the presence of both piperazine and piperidine rings, which are connected through a methanone linkage. The diphenylmethyl and ethylsulfonyl groups further enhance its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The piperazine ring can be synthesized through the reaction of diphenylmethyl chloride with piperazine under basic conditions. The piperidine ring is prepared by reacting 4-piperidone with ethylsulfonyl chloride in the presence of a base.

The final step involves the coupling of the piperazine and piperidine intermediates through a methanone linkage. This is achieved by reacting the piperazine intermediate with the piperidine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine or piperidine derivatives.

Scientific Research Applications

[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The diphenylmethyl and ethylsulfonyl groups play a crucial role in enhancing its binding affinity and specificity. The piperazine and piperidine rings facilitate its interaction with biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Diphenylmethyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone
  • [4-(Phenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
  • [4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]ethanone

Uniqueness

[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both diphenylmethyl and ethylsulfonyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-2-32(30,31)28-15-13-23(14-16-28)25(29)27-19-17-26(18-20-27)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,23-24H,2,13-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSGBDQVAXZMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.